1-(3-{[(6-Methylpyridin-2-yl)oxy]methyl}piperidin-1-yl)-2-phenoxyethan-1-one
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Overview
Description
1-(3-{[(6-Methylpyridin-2-yl)oxy]methyl}piperidin-1-yl)-2-phenoxyethan-1-one is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a piperidine ring, a phenoxy group, and a methylpyridinyl moiety, making it a versatile molecule for various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-{[(6-Methylpyridin-2-yl)oxy]methyl}piperidin-1-yl)-2-phenoxyethan-1-one typically involves multiple steps, including the formation of the piperidine ring, the attachment of the phenoxy group, and the incorporation of the methylpyridinyl moiety. Common synthetic routes may involve:
Formation of Piperidine Ring: This can be achieved through cyclization reactions involving appropriate precursors.
Attachment of Phenoxy Group: This step often involves nucleophilic substitution reactions where a phenol derivative reacts with a suitable leaving group.
Incorporation of Methylpyridinyl Moiety: This can be done through coupling reactions, such as Suzuki-Miyaura coupling, where a boronic acid derivative of the methylpyridinyl group reacts with a halogenated precursor.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Catalysts and solvents are chosen to maximize yield and minimize waste.
Chemical Reactions Analysis
Types of Reactions
1-(3-{[(6-Methylpyridin-2-yl)oxy]methyl}piperidin-1-yl)-2-phenoxyethan-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.
Substitution: Nucleophilic or electrophilic substitution reactions can be employed to replace specific groups within the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like sodium hydride (NaH) and alkyl halides are often employed in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols or amines.
Scientific Research Applications
1-(3-{[(6-Methylpyridin-2-yl)oxy]methyl}piperidin-1-yl)-2-phenoxyethan-1-one has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential as a bioactive molecule in drug discovery and development.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(3-{[(6-Methylpyridin-2-yl)oxy]methyl}piperidin-1-yl)-2-phenoxyethan-1-one involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact mechanism depends on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
1,3,5-tris((6-methylpyridin-2-yl)oxy)benzene: Shares the methylpyridinyl moiety but differs in overall structure and properties.
2-(Pyridin-2-yl)ethan-1-one: Contains a pyridinyl group but lacks the piperidine and phenoxy components.
Uniqueness
1-(3-{[(6-Methylpyridin-2-yl)oxy]methyl}piperidin-1-yl)-2-phenoxyethan-1-one is unique due to its combination of functional groups, which confer distinct chemical reactivity and potential applications. Its structure allows for versatile modifications and interactions with various molecular targets, making it a valuable compound in scientific research.
Properties
IUPAC Name |
1-[3-[(6-methylpyridin-2-yl)oxymethyl]piperidin-1-yl]-2-phenoxyethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N2O3/c1-16-7-5-11-19(21-16)25-14-17-8-6-12-22(13-17)20(23)15-24-18-9-3-2-4-10-18/h2-5,7,9-11,17H,6,8,12-15H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LFCJMLUOSNADIQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC=C1)OCC2CCCN(C2)C(=O)COC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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